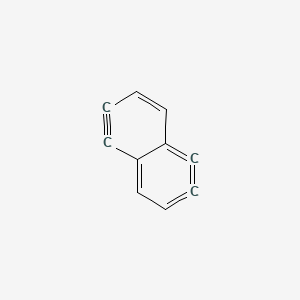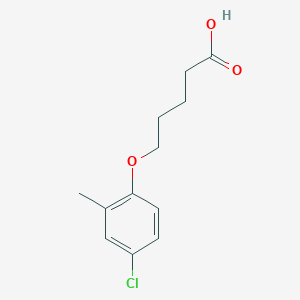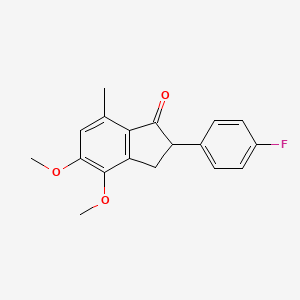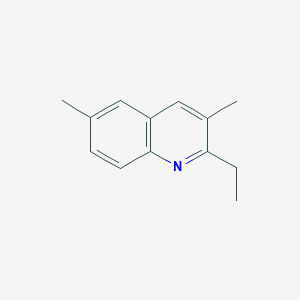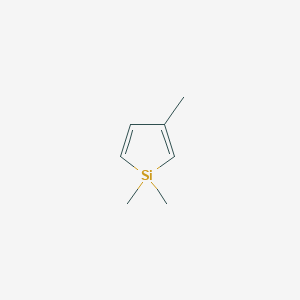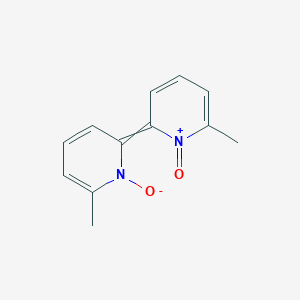
6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is an organic compound known for its unique structure and properties. It is commonly used as a ligand to form complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . The compound has been extensively studied for its crystalline structure and its ability to form stable complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the homocoupling of 6-bromopicoline . This method is known for its high yield and efficiency. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent bipyridine.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .
Applications De Recherche Scientifique
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of novel materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The specific pathways and targets depend on the nature of the metal ion and the context of the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
- 2,2’-Bipyridine
Uniqueness
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to its specific substitution pattern, which influences its chemical reactivity and ability to form stable complexes. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in forming complexes with a wide range of metal ions .
Propriétés
Numéro CAS |
82740-66-7 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-methyl-6-(6-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-3-7-11(13(9)15)12-8-4-6-10(2)14(12)16/h3-8H,1-2H3 |
Clé InChI |
RKPUUVZJWMFPAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(=C2C=CC=C([N+]2=O)C)N1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
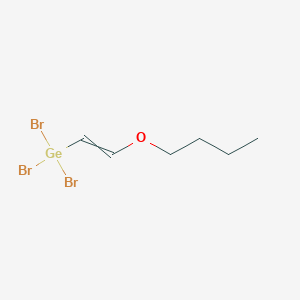
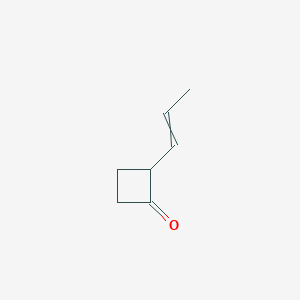
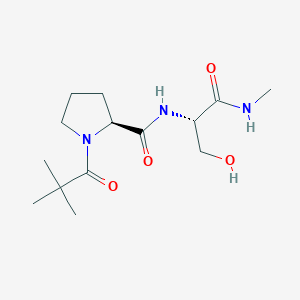
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
